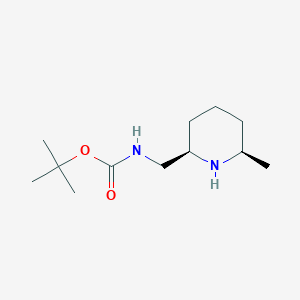

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of (2R,6R)-6-methylpiperidine-2-carboxylic acid as a starting material. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism of action of rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Rel-tert-butyl (2R,6R)-2,6-dimethyl-4-methylenepiperidine-1-carboxylate

- Rel-tert-butyl (2R,6R)-6-methylpiperidine-2-carboxylate

Uniqueness

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of the tert-butyl carbamate group and the (2R,6R)-6-methylpiperidine moiety. These structural elements confer distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate, also known as GBR 12935, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly its role as a selective inhibitor of monoamine transporters. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (2R,6R)-6-methylpiperidine derivatives. A common method utilizes (2R,6R)-6-methylpiperidine-2-carboxylic acid converted into its acid chloride via thionyl chloride, followed by reaction with tert-butyl carbamate in the presence of a base like triethylamine.

This compound primarily functions as an inhibitor of monoamine transporters (MATs), specifically showing selectivity for the dopamine transporter (DAT) over serotonin (SERT) and norepinephrine transporters (NET). This selectivity suggests its potential utility in treating conditions like depression and anxiety with potentially fewer side effects compared to non-selective inhibitors.

Inhibition Studies

Research indicates that GBR 12935 modulates dopamine signaling effectively. It has been used in studies to investigate dopamine's role in various physiological and pathological processes. For example, it has been shown to impact neuroinflammatory responses by acting on toll-like receptors (TLRs), which are critical in immune system regulation .

Comparative Analysis with Similar Compounds

The following table summarizes key differences and similarities between this compound and other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl ((3R,6R)-rel-6-methylpiperidin-3-yl)carbamate | C₁₁H₂₂N₂O₂ | Different piperidine position; potential distinct biological activity |

| Tert-butyl ((2S,6S)-morpholin-4-yl)carbamate | C₁₁H₂₂N₂O₂ | Morpholine instead of piperidine; used in different therapeutic contexts |

| Tert-butyl ((3S,5S)-5-methylpyrrolidine-3-yl)carbamate | C₁₁H₂₂N₂O₂ | Pyrrolidine structure; may exhibit different pharmacokinetics |

The unique stereochemistry and functional groups of this compound confer distinct biological properties compared to other carbamates.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have demonstrated that GBR 12935 can protect astrocytes from damage induced by amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's disease. The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures .

- In Vivo Models : While GBR 12935 showed promise in vitro, its efficacy in vivo was less pronounced when compared to established treatments like galantamine. This discrepancy highlights the importance of bioavailability and pharmacokinetic profiles in therapeutic applications .

Propriétés

IUPAC Name |

tert-butyl N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,13,15)/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNMGCXGUDXCSG-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.